molecular formula C8H14N2O5 B1247501 4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid

4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid

Cat. No. B1247501
M. Wt: 218.21 g/mol
InChI Key: DQTKLICLJUKNCG-VWDOSNQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid is a natural product found in Streptomyces nobilis with data available.

Scientific Research Applications

Piperidine Alkaloids in Kava

Research on Piper methysticum, commonly known as kava, has identified piperidine alkaloids including pipermethystine and awaine. These compounds, found in stem peelings and young leaves, have potential activities affecting human physiology (Dragull, Yoshida, & Tang, 2003).

Hydroxy- and Oxo-Cholanic Acid Derivatives

Studies on various hydroxy- and oxo-cholanic acid derivatives, which are structurally related to the compound , have explored their potential in medical and biological applications. These include the synthesis of coenzyme A esters for studying bile acid biosynthesis (Kurosawa et al., 2001) and the investigation of their structures and interactions, such as hydrogen-bonded aggregations in crystal structures (Bertolasi et al., 2005).

Synthesis and Biological Inactivity of Cyclo Steroids

A study focused on synthesizing cyclopropyl conjugated ketones, which are structurally similar to 4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid. The research found these compounds to be biologically inactive compared to standard steroids (Bond, Weyler, Brunner, & Stemke, 1976).

Synthesis of Piperidine and Benzisoxazole Derivatives

The synthesis of 4-Piperidinecarboxylic acid and its derivatives has been explored for potential applications in psychotherapeutic drugs. One study describes the synthesis process and the potential application in drugs like risperidone (Ji Ya-fei, 2011).

properties

Product Name

4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid

InChI

InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15)/t4-,5-,6+,7+/m0/s1

InChI Key

DQTKLICLJUKNCG-VWDOSNQTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](CN1)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(CN1)C(=O)O)O)O

synonyms

3,4-diepisiastatin B
3-episiastatin B
4,5-diepisiastatin B
5-episiastatin B
6-episiastatin B
A-72363 A-1
A-72363 A-2
A-72363 B
A-72363 C
siastatin
siastatin B
siastatin B of siastatin
siastatins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 2
4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 3
4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 4
4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 6
4alpha,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid

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